molecular formula C16H19N3O5S B104610 Dansyl asparagine CAS No. 1100-23-8

Dansyl asparagine

Cat. No. B104610
CAS RN: 1100-23-8
M. Wt: 365.4 g/mol
InChI Key: LRBOEWHGZIFPKV-LBPRGKRZSA-N
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Description

Dansyl asparagine is a fluorescent labeled amino acid used in the study of proteins and peptides . It is a derivative of asparagine, an alpha-amino acid, with a dansyl group attached . The empirical formula of Dansyl asparagine is C16H19N3O5S and it has a molecular weight of 365.40 .


Synthesis Analysis

Dansyl asparagine can be synthesized using the Dansyl method, which involves the reaction of the free amino groups of peptides and proteins with 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) . Asparagine synthetase (ASN) is one of the key enzymes responsible for the synthesis of asparagine from aspartate .


Molecular Structure Analysis

The molecular structure of Dansyl asparagine consists of an alpha carboxyl group, alpha-amino group, and a carboxamide . The structure of aliphatic compounds is unsaturated with double bonds or saturated with a single bond, or they even contain triple bonds .


Chemical Reactions Analysis

Dansyl asparagine is used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) . The dansyl amino acid is fluorescent under UV light and is identified by thin-layer chromatography on polyamide sheets .


Physical And Chemical Properties Analysis

Dansyl asparagine is a white, crystalline compound under standard conditions. It has a density of 1.543 grams per cubic centimeter . The solubility of this compound in water is 2.94 g/100 mL .

Scientific Research Applications

Antitumor Activity

Dansyl asparagine, as a derivative of L-asparaginase, has been studied for its potential antitumor activity . L-asparaginase is an amidohydrolase that plays a significant role in the pharmaceutical industry, particularly in the treatment of specific cancers . Some studies have demonstrated its cytotoxic effect against cervical cancer cells .

Leukemia Treatment

L-asparaginase, from which Dansyl asparagine is derived, is widely used in the treatment of acute lymphoblastic leukemia (ALL) and Hodgkin’s lymphoma . The enzyme’s ability to convert L-asparagine into aspartic acid and ammonia is the reason behind its anti-cancerous activity .

Food Industry Applications

Apart from its medicinal uses, L-asparaginase is widely used in the food industry to tackle acrylamide, a probable human carcinogen, and production in carbohydrate-rich foods cooked at high temperatures .

Enzyme Technology

Enzyme technology has enabled scientists to use, modify, and enhance the efficiency of enzymes such as L-asparaginase . This has led to maximum functionality and enhanced efficacy, making it an important tool in biotechnology .

Drug Binding Studies

Dansyl asparagine has been used as a specific marker for drug pockets on Human Serum Albumin (HSA) . HSA has two primary binding sites for drug molecules, and these sites selectively bind different dansylated amino acid compounds .

Microbial Production

L-asparaginase, from which Dansyl asparagine is derived, is produced by a number of microbes dwelling a wide range of ecosystems . This microbial production of L-asparaginase has been widely studied and used for its potential to act as an oncological agent .

Mechanism of Action

Target of Action

Dansyl asparagine (DNSA) is a derivative of the amino acid asparagine that has been modified with a dansyl group . The primary targets of DNSA are free amino groups of peptides and proteins . It has been used as a specific marker for drug binding sites on human serum albumin (HSA), which has two primary binding sites for drug molecules .

Mode of Action

DNSA interacts with its targets through a process known as dansylation . In this process, DNSA is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products, which are well-retained on reverse-phase columns .

Biochemical Pathways

The biochemical pathways affected by DNSA primarily involve the metabolism of asparagine. Asparagine is an important amino acid in mammals, produced in several organs and widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . DNSA, through the process of dansylation, can affect the quantification of amino acids in biological samples, which is a critical tool for studying metabolism .

Pharmacokinetics

The pharmacokinetics of DNSA, like other asparaginase derivatives, involves the complete depletion of asparagine in the blood . This is achieved through the enzymatic action of asparagine synthetase

Result of Action

The result of DNSA’s action is the production of dansylated reaction products, which are well-retained on reverse-phase columns . These products are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This makes DNSA an extremely sensitive method for identifying amino acids, particularly useful in peptide sequence determination .

Action Environment

The action of DNSA can be influenced by environmental factors. For instance, the binding of long-chain fatty acids can alter the interactive binding between DNSA and other ligands at different pH levels . Additionally, the storage temperature of DNSA can also impact its stability, with a recommended storage temperature of -20°C .

Safety and Hazards

Dansyl asparagine should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and inhalation . It should be stored at a temperature of -20°C .

Future Directions

Dansyl asparagine has potential applications in the food and beverage industry, particularly in the analysis of wines . It can also be used in the study of proteins and peptides .

properties

IUPAC Name

4-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-19(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)18-12(16(21)22)9-15(17)20/h3-8,12,18H,9H2,1-2H3,(H2,17,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBOEWHGZIFPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911428
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyl asparagine

CAS RN

1100-23-8
Record name Dansyl asparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001100238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-asparagine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is dansyl asparagine used as an internal standard for dansyl glutamine in FAB-MS analysis?

A1: Dansyl asparagine serves as a suitable internal standard for dansyl glutamine due to their structural similarity. This similarity allows for comparable ionization efficiencies and matrix effects during the FAB-MS analysis. By monitoring the known concentration of the internal standard (dansyl asparagine), researchers can account for variations in instrument sensitivity and sample preparation, ultimately enabling more accurate quantification of the target analyte, dansyl glutamine [].

Q2: How does the concentration of dansyl glutamine affect the signal intensity of the internal standard, dansyl asparagine, in FAB-MS?

A2: The research highlights an interesting observation: at high concentrations of dansyl glutamine, the signal intensity of the internal standard (dansyl asparagine) decreases []. This phenomenon is attributed to a saturation effect on the sample surface. As the concentration of dansyl glutamine increases, it occupies a larger portion of the available surface area, leading to a decreased abundance of the internal standard ions detected by the mass spectrometer. Despite this effect, the relationship between the relative abundance of analyte and internal standard ions remains predictable, allowing for the construction of reliable standard curves for quantitative analysis.

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